molecular formula C19H20N2O5 B2704700 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 1105243-37-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2704700
CAS No.: 1105243-37-5
M. Wt: 356.378
InChI Key: NROWWWFQKFJADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoxazole-Acetamide Conjugates

The synthesis of isoxazole derivatives dates to Claisen’s 1903 oximation of propargylaldehyde acetal, which produced the first isoxazole compound. Early methods relied on cycloaddition reactions between nitrile oxides and alkynes, but regioselectivity challenges limited structural diversity. Breakthroughs emerged in the 21st century, such as Hansen’s copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles and Reddy’s p-tosylalcohol-mediated cyclization. These methods enabled precise substitution patterns critical for bioactive molecule design.

Acetamide conjugates gained prominence with the discovery of N-(3,4-dimethoxyphenyl)acetamide as a human metabolite. The dimethoxyphenyl group, known for enhancing membrane permeability and target affinity, became a strategic component in hybrid molecules. By 2015, Pérez’s eco-friendly three-component synthesis using deep eutectic solvents demonstrated the feasibility of scalable isoxazole-acetamide production.

Table 1: Milestones in Isoxazole-Acetamide Conjugate Development

Year Development Key Researchers Significance
1903 First isoxazole synthesis Claisen Established foundational heterocyclic scaffold
2005 Cu(I)-catalyzed regioselective synthesis Hansen et al. Enabled 3,5-disubstituted isoxazoles
2012 TBAF-mediated detosylation cyclization Reddy et al. Introduced 5-endo-dig cyclization
2015 DES-based three-component synthesis Pérez and Ramón Eco-friendly route for 3,5-disubstituted derivatives

Emergence in Medicinal Chemistry

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide emerged from efforts to optimize multi-target ligands. The 3,4-dimethoxyphenethyl group, derived from neurotransmitter analogs, enhances blood-brain barrier penetration, while the furan-isoxazole core provides rigidity and π-π stacking potential.

Biological studies of related compounds reveal that methoxy and halogen substituents boost antibacterial activity. For instance, Chikkula et al. demonstrated that nitro and chlorine groups at C-3 of isoxazoles improve Gram-negative bacterial inhibition. The furan ring in the target compound may mimic carbohydrate moieties, enabling interactions with lectin-like receptors.

Structural Advantages

  • Isoxazole : Enhances metabolic stability and hydrogen-bonding capacity.
  • Furan : Contributes to electron-rich aromatic interactions.
  • Dimethoxyphenethyl : Balances lipophilicity and solubility.

Evolutionary Significance in Heterocyclic Chemistry Research

This compound exemplifies the convergence of three heterocyclic strategies:

  • Regioselective Functionalization : Modern methods like Li’s copper nitrate-mediated synthesis allow precise substitution at C-3, C-4, and C-5 of isoxazoles, critical for tuning electronic properties.
  • Hybridization : Combining isoxazole with furan and acetamide units follows trends in multi-pharmacophore design, as seen in anti-inflammatory agents.
  • Green Chemistry : Pérez’s deep eutectic solvent system aligns with sustainable synthesis priorities, reducing reliance on volatile organic solvents.

Table 2: Comparative Analysis of Heterocyclic Hybrids

Compound Class Key Features Biological Activity
Isoxazole-acetamides Metabolic stability, H-bond donors Antimicrobial, Anti-inflammatory
Furan-isoxazoles Rigid backbone, π-π interactions Anticancer
Dimethoxyphenyl conjugates Enhanced CNS penetration Neuroactive

Current Research Landscape and Scientific Knowledge Gaps

Recent studies focus on structure-activity relationships (SAR) of isoxazole derivatives. For example, 3-phenyl-5-furan isoxazoles show anti-inflammatory effects via COX-2 inhibition. However, specific data on this compound remain sparse, highlighting three gaps:

  • Mechanistic Insights : The exact molecular targets (e.g., kinases, GPCRs) are unconfirmed.
  • Synthetic Optimization : Current routes (e.g., multi-step couplings) lack atom economy.
  • In Vivo Efficacy : No published pharmacokinetic or toxicity profiles exist.

Future Directions

  • Target Identification : Proteomic profiling to map binding partners.
  • Flow Chemistry : Implementing syringe pump systems for reproducible synthesis.
  • Computational Modeling : DFT studies to predict reactivity and bioactivity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-23-15-6-5-13(10-17(15)24-2)7-8-20-19(22)12-14-11-18(26-21-14)16-4-3-9-25-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROWWWFQKFJADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of the corresponding nitro compound or via reductive amination.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.

    Coupling of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction or other cross-coupling methods.

    Formation of the acetamide linkage: This can be achieved by reacting the amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of phenols or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Structure: Replaces the oxazolyl-furan group with a phenoxy-sulfonyl substituent.
  • Key Difference: The sulfonamide-phenoxy group may enhance solubility but reduce heterocyclic π-π stacking interactions compared to the oxazolyl-furan system.
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-Methoxy-phenyl)-Pyridin-3-yl]-(1,3,4)Thiadiazol-2-yl}-Acetamide (7d)
  • Structure : Substitutes the oxazole with a thiadiazole-pyridine moiety.
  • Activity : Exhibits cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil in antiproliferative assays .
  • SAR Insight : Thiadiazole rings may enhance DNA intercalation or kinase inhibition, whereas oxazole-furan systems could prioritize membrane permeability.
2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide
  • Structure : Replaces oxazole with a triazole-sulfanyl group while retaining the furan substituent.
  • Synthesis : Highlights modular approaches for heterocyclic diversification .
  • Potential Application: Triazole-sulfanyl groups are common in antimicrobial agents, suggesting possible repurposing for infectious diseases.

Analogues with Varied Aromatic and Aliphatic Substituents

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-Isobutylphenyl)Propanamide
  • Structure : Substitutes the oxazolyl-furan group with an isobutylphenyl chain.
  • Property : Increased lipophilicity from the aliphatic isobutyl group may improve blood-brain barrier penetration .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
  • Structure : Features dichlorophenyl and thiazole groups.
  • Crystallography : Demonstrates a twisted conformation between aromatic and heterocyclic planes, which could influence receptor binding .
  • SAR Insight : Electron-withdrawing chlorine atoms may enhance metabolic stability but reduce solubility.

Pharmacological and Functional Comparisons

Anti-Exudative Activity of Furan-Containing Acetamides
  • Example: 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide derivatives show anti-inflammatory activity comparable to diclofenac .
  • Implication : The furan moiety in the target compound may similarly contribute to anti-inflammatory effects.
ACE2-Targeting Acetamides
  • Docking Scores: The sulfonamide-phenoxy analog (Section 2.1.1) binds ACE2 with moderate affinity (-5.51 kcal/mol) .
  • Hypothesis : The oxazolyl-furan group in the target compound might engage in hydrogen bonding or π-stacking with ACE2 residues, though computational validation is needed.

Data Tables: Structural and Functional Comparisons

Table 2. Substituent Effects on Pharmacokinetic Properties

Substituent Type Example Compound Impact on Properties
Oxazole-furan Target compound Moderate polarity, potential for π-stacking
Thiadiazole-pyridine Compound 7d Enhanced DNA interaction, higher cytotoxicity
Sulfonamide-phenoxy ACE2-binding analog Improved solubility, moderate target affinity
Trifluoromethyl Triazole-sulfanyl analog Increased metabolic stability

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Furan ring : Often associated with biological activity due to its ability to participate in various chemical reactions.
  • Oxazole moiety : Known for its role in biological systems and as a pharmacophore in drug design.

The molecular formula is C22H25N3O4C_{22}H_{25}N_{3}O_{4}, and it has a molecular weight of 393.45 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with furan and oxazole structures have shown significant bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using human cell lines such as L929 have demonstrated that related compounds exhibit low cytotoxicity at therapeutic concentrations. For example, one study reported that certain oxazole derivatives did not significantly affect cell viability even at concentrations up to 200 µM .

Table 2: Cytotoxicity Results on L929 Cell Line

CompoundConcentration (µM)Cell Viability (%)
Compound A10092
Compound B20078
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Binding : The dimethoxyphenyl group may enhance binding affinity to specific receptors, influencing various signaling pathways.
  • Oxidative Stress Induction : Some derivatives have been reported to induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of oxazole derivatives:

  • Study on Antimicrobial Properties : A recent investigation demonstrated that a series of oxazole-containing compounds exhibited potent activity against Gram-positive bacteria while maintaining low toxicity towards human cells .
  • In Vivo Efficacy : Animal models treated with similar compounds showed significant reductions in infection rates caused by resistant bacterial strains .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of methoxy groups (δ ~3.8 ppm for OCH3_3), furan protons (δ ~6.5–7.5 ppm), and acetamide carbonyl signals (δ ~168–170 ppm) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in analogous N-substituted acetamides .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ ion) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Q. Advanced

  • Lipoxygenase (LOX) Inhibition : Adapt protocols from studies on structurally related acetamides, using linoleic acid as a substrate and monitoring UV absorbance at 234 nm .
  • Antimicrobial Screening : Follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Negative Controls : Include solvent-only (DMSO) and scaffold-only (e.g., unsubstituted acetamide) compounds to isolate target-specific effects .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. Advanced

  • Core Modifications : Replace the furan-2-yl group with thiophene or pyrrole to assess heterocyclic π-stacking effects .
  • Substituent Variation : Systematically alter methoxy groups on the phenethylamine moiety to trifluoromethoxy or ethoxy to study electronic and steric impacts .
  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like LOX or cyclooxygenase, guided by crystallographic data from PubChem .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced

  • Assay Reprodubility : Cross-validate results in ≥3 independent labs using standardized protocols (e.g., fixed substrate concentrations and incubation times) .
  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors .
  • Meta-Analysis : Compare datasets with analogous compounds (e.g., N-(3,4-dimethoxyphenethyl) derivatives) to identify trends in bioactivity .

What computational tools are recommended for predicting physicochemical properties and ADMET profiles?

Q. Advanced

  • SwissADME : Predicts logP (critical for blood-brain barrier penetration), solubility, and PAINS alerts .
  • Proto-II : Evaluates metabolic stability by simulating cytochrome P450 interactions, particularly for the methoxy and furan groups .
  • Molinspiration : Estimates topological polar surface area (TPSA) to optimize bioavailability (>60 Ų suggests poor absorption) .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Catalyst Optimization : Replace EDCI with polymer-supported reagents to simplify purification .
  • Flow Chemistry : Implement continuous-flow systems for the cyclization step to enhance reproducibility and reduce exothermic risks .
  • Crystallization Screening : Use solvent/anti-solvent pairs (e.g., ethanol/water) to improve yield and polymorph control .

How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 24–72 hours, followed by HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify stable storage conditions (e.g., desiccated, -20°C) .

What are the ethical and safety considerations for handling this compound in preclinical studies?

Q. Basic

  • Toxicity Screening : Conduct acute toxicity assays in zebrafish embryos (LC50_{50} determination) before mammalian models .
  • Waste Disposal : Follow NIH guidelines for halogenated waste (if applicable) due to the oxazole ring’s potential persistence .

How can researchers validate off-target effects in phenotypic assays?

Q. Advanced

  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., LOX) to confirm on-target activity .
  • PharmMapper : Perform reverse docking to identify unintended protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.